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Compound of Interest

Compound Name: Mni-444

Cat. No.: B609200

Introduction

MNI-444 is a selective, blood-brain barrier-penetrant ligand for the adenosine 2A (A2A)
receptor.[1] Developed as a positron emission tomography (PET) radiotracer, specifically the
fluorine-18 labeled version, 8F-MNI-444, it serves as a critical tool for in vivo imaging and
guantification of A2A receptors in the human brain.[2][3][4] The A2A receptor is a significant
non-dopaminergic target in the investigation of neurodegenerative conditions, most notably
Parkinson's disease (PD), due to its high expression in the basal ganglia and its interaction with
dopamine D2 receptors.[2] This guide provides a comprehensive overview of MNI-444, its
mechanism of action, quantitative data from human studies, detailed experimental protocols,
and its application in the field of Parkinson's disease research.

The Role of the Adenosine A2A Receptor in Parkinson's
Disease

The scientific interest in the A2A receptor as a therapeutic target for Parkinson's disease stems
from its co-expression with dopamine D2 receptors in the neurons of the basal ganglia. A2A
receptor antagonists have been shown to potentiate the response of D2 receptors to dopamine
and dopamine agonists. This has led to the hypothesis that blocking A2A receptors could be a
viable strategy for treating movement disorders like Parkinson's. PET imaging with a selective
radiotracer like 18F-MNI-444 allows researchers to study the density and occupancy of these
receptors in living individuals, aiding in the understanding of disease progression and the
development of novel A2A antagonist therapies.
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Quantitative Data Summary

The following tables summarize the key quantitative findings from human studies involving 18F-
MNI-444.

Table 1: Binding Affinity and Pharmacokinetics of 12F-MNI-444

Parameter Value Source

2.8 nM (for recombinant

Binding Affinity (Ki) h A2A)
uman

3.0-4.0 SUV (~30 min post-

Peak Uptake in Putamen S
injection)

Slow; ~75% intact parent at 90

Metabolism )

min
Primary Elimination Route Hepatobiliary
Whole-Body Effective Dose ~0.023 mSv/MBq

Table 2: In Vivo Brain Imaging Data for 18F-MNI-444 in Healthy Volunteers

Parameter Brain Region Value Source

Binding Potential

A2A-Rich Regions 26-49
(BPND)
Putamen & Globus

~4.0-5.0
Pallidus
Test-Retest Variability ] )

A2A-Rich Regions <10%
(BPND)
Test-Retest Variability ] )

A2A-Rich Regions 20-25%

(VT)

Key Experimental Protocols
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The characterization of 8F-MNI-444 in humans has been established through detailed PET
imaging studies. The methodologies employed are crucial for understanding the data
generated.

Radiochemistry and Synthesis of *3F-MNI-444

The synthesis of 18F-MNI-444 is a critical first step for its use in PET imaging.

e Precursor: The process starts with the tosyl precursor, 2-(4-(4-(2-(5-amino-2-(furan-2-yl)-7H-
pyrazolo[4,3-e]triazolo[1,5-c]pyrimidin-7-yl)ethyl)piperazin-1-yl)phenoxy)ethyl 4-
methylbenzenesulfonate.

e Reaction: This precursor is reacted with 18F~ in anhydrous dimethylsulfoxide.

o Catalysts: The reaction is facilitated by the presence of potassium carbonate and Kryptofix
222.

o Synthesizer: A commercial synthesizer, such as the TRACERIlab FX-FN (GE Healthcare), is
used for the automated process.

Human PET Imaging Study Protocol

The protocol for the first-in-human studies of 18F-MNI-444 involved several key stages.

o Participants: Healthy human volunteers were enrolled for both brain and whole-body PET
studies.

o Radiotracer Administration: A bolus intravenous injection of 18F-MNI-444 was administered.
e Imaging Acquisition:

o Brain PET: Dynamic PET imaging was conducted for up to 210 minutes following injection.
A scan duration of 90 minutes was found to be sufficient for reliable quantification.

o Whole-Body PET: Serial whole-body PET images were acquired over a period of 6 hours
to determine radiotracer distribution and dosimetry.
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 Arterial Blood Sampling: Arterial blood was collected throughout the scan to measure the
concentration of the parent radiotracer and its metabolites, which is necessary for invasive
kinetic modeling.

» Structural Imaging: A T1-weighted structural MRI was acquired for each subject to co-register
with the PET images, allowing for accurate delineation of brain regions of interest.

Image and Data Analysis
» Kinetic Modeling: Brain PET data were analyzed using various kinetic models. The Logan

graphical analysis was used to estimate the total distribution volume (VT).

o Reference Region: The cerebellum, a region with low A2A receptor density, was used as a
reference region to derive the binding potential (BPND), a measure of specific receptor
binding.

o Dosimetry: Radiation absorbed doses and the effective dose were estimated from the whole-
body PET data using software such as OLINDA/EXM 1.0.

Visualizations: Pathways and Workflows
Signaling Pathway
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Caption: A2A and D2 receptor interaction in striatal neurons.
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Experimental Workflow

18F-MNI-444 Human PET Study Workflow
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Caption: Workflow for clinical evaluation of 18F-MNI-444.
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Logical Relationship

Rationale for 18F-MNI-444 in PD Research
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Caption: Rationale for using ®F-MNI-444 in Parkinson's research.
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18F-MNI-444 is a valuable tool for neuroscience research, particularly in the context of
Parkinson's disease and other neurodegenerative disorders.

e Assessing Receptor Density: The radiotracer has been used to assess changes in the
density of A2A receptors in patients with Parkinson's disease, Huntington's disease, and
Alzheimer's disease.

e Drug Development and Occupancy Studies: A key application is in supporting drug discovery
studies that target the A2A receptor. By performing PET scans before and after
administration of a novel A2A antagonist, researchers can determine the drug's receptor
occupancy at different doses. This is crucial for selecting appropriate doses for clinical trials.

 Clinical Trials: 18F-MNI-444 is being utilized in clinical trials to understand the role of A2A
receptors in disease. For example, a study (NCT05009199) uses 8F-MNI-444 to evaluate
the binding of caffeine, a known A2A antagonist, to these receptors in individuals at risk for
developing Parkinson's disease. This helps in understanding the pharmacodynamics of
potential therapeutic agents.

Conclusion

18F-MNI-444 has emerged as a superior PET radiotracer for imaging adenosine A2A receptors
in the human brain. Its favorable characteristics, including high specific binding in A2A-rich
regions, good brain kinetics, slow metabolism, and acceptable radiation dosimetry, make it an
invaluable asset for Parkinson's disease research. It provides a non-invasive method to
quantify A2A receptor density and occupancy, thereby facilitating a deeper understanding of the
pathophysiology of Parkinson's disease and accelerating the development of novel A2A
receptor-targeted therapies. The continued use of 18F-MNI-444 in preclinical and clinical
research promises to further elucidate the role of the adenosinergic system in
neurodegenerative disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.medchemexpress.com/mni-444.html
https://jnm.snmjournals.org/content/56/4/586
https://jnm.snmjournals.org/content/jnumed/56/4/586.full.pdf
https://pubmed.ncbi.nlm.nih.gov/25698783/
https://pubmed.ncbi.nlm.nih.gov/25698783/
https://www.benchchem.com/product/b609200#mni-444-and-its-application-in-parkinson-s-disease-research
https://www.benchchem.com/product/b609200#mni-444-and-its-application-in-parkinson-s-disease-research
https://www.benchchem.com/product/b609200#mni-444-and-its-application-in-parkinson-s-disease-research
https://www.benchchem.com/product/b609200#mni-444-and-its-application-in-parkinson-s-disease-research
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b609200?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609200?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

